6-(4-Propylphenyl)pyrimidin-4-ol
Description
Properties
CAS No. |
1697626-42-8 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(4-propylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15-9-14-12/h4-9H,2-3H2,1H3,(H,14,15,16) |
InChI Key |
JVCYNRRRGKGYLM-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=CC(=O)NC=N2 |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Antiproliferative Activity
6-(4-Propylphenyl)pyrimidin-4-ol has been investigated for its antiproliferative effects against various cancer cell lines. Research indicates that compounds with similar pyrimidine structures exhibit significant activity against targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are crucial in cancer progression and angiogenesis, making them valuable targets for anticancer drug development .
In a study assessing a series of pyrimidine derivatives, it was found that modifications at the 4 and 6 positions of the pyrimidine ring could enhance cytotoxicity against human cancer cell lines. The presence of bulky aryl substituents, such as propylphenyl groups, was associated with improved inhibition rates compared to simpler derivatives .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Pyrimidine derivatives have been shown to possess inhibitory effects against various bacterial strains. For instance, novel pyrimidine-containing compounds have demonstrated significant antibacterial activity against pathogens like Xanthomonas oryzae and Ralstonia solanacearum, which are responsible for serious plant diseases . This suggests a potential application in agricultural biotechnology as a means to combat crop diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Studies have shown that variations in substituents at specific positions on the pyrimidine ring can drastically alter the compound's potency and selectivity. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position (aryl) | Increased lipophilicity and cell membrane permeability |
| 6-position (aryl) | Enhanced binding affinity to target proteins |
| 2-position (alkyl) | Modulation of pharmacokinetic properties |
These insights help guide further modifications to enhance efficacy while minimizing toxicity .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrimidine derivatives, including those similar to this compound, against a panel of NCI cancer cell lines. The results indicated that compounds with specific aryl substitutions exhibited high levels of cytotoxicity and induced apoptosis through mechanisms involving the Bax/Bcl2 ratio, underscoring their potential as therapeutic agents in cancer treatment .
Case Study 2: Agricultural Applications
Another research effort focused on the antibacterial properties of pyrimidine derivatives in agricultural settings. Compounds were tested for their ability to inhibit bacterial growth in vitro and showed promising results against key plant pathogens. The most effective compounds were further analyzed for their mechanism of action using scanning electron microscopy, revealing structural changes in bacterial cells upon treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-(4-Propylphenyl)pyrimidin-4-ol, highlighting substituents, molecular weights, and applications:
Structural and Functional Insights:
Electronic Effects: Fluorophenyl vs. In contrast, the propyl group in this compound is electron-donating, which may stabilize the ring and alter binding affinity in biological targets . Methoxyphenyl: The methoxy group in 6-(4-methoxyphenyl)pyrimidin-4-ol offers moderate electron-donating effects, balancing solubility and lipophilicity .
Lipophilicity and Bioavailability :
- The trifluoromethyl and methylthio groups in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol significantly increase lipophilicity (logP ~2.5), making it suitable for membrane permeability studies. The propyl group in the target compound may confer similar or higher logP values, impacting pharmacokinetics .
Synthetic Utility :
- 6-(4-Methoxyphenyl)pyrimidin-4-ol is used as a lab reagent with high purity, suggesting its role as a building block for complex molecules. The propylphenyl variant could serve analogous purposes in synthesizing alkylated pyrimidines .
Research Findings and Limitations
- Crystallographic Data : SHELX software has been widely used for crystallographic analysis of pyrimidine derivatives, including structure refinement and phasing (e.g., confirming substituent positions in analogs like 6-(4-fluorophenyl)pyrimidin-4-ol) .
- Gaps in Knowledge: No direct studies on this compound were identified in the reviewed literature. Its properties are inferred from analogs, necessitating experimental validation.
Notes
Substituent Impact : Propyl groups may improve metabolic stability compared to methyl or methoxy groups but could reduce aqueous solubility.
Therapeutic Potential: Fluorophenyl and trifluoromethyl analogs show promise in drug discovery; the propylphenyl variant may target similar pathways (e.g., kinase inhibition) .
Caution : All applications remain theoretical for this compound until empirical data are available.
Preparation Methods
General Synthetic Strategy
The preparation of 6-(4-Propylphenyl)pyrimidin-4-ol typically involves:
- Construction or modification of the pyrimidine ring bearing functional groups at positions 4 and 6.
- Introduction of the 4-propylphenyl substituent at position 6.
- Hydroxylation at position 4 to yield the pyrimidin-4-ol moiety.
The synthetic approaches often employ nucleophilic aromatic substitution, alkylation, and selective hydrolysis or oxidation steps.
Alternative Synthetic Routes from Literature
A research article published in Molecules (2010) describes related pyrimidine synthesis involving phenoxy substitution and hydroxylation:
Nucleophilic Aromatic Substitution
- Hydroquinone or substituted phenols are reacted with 2-methylsulfonyl-4,6-dimethoxypyrimidine in the presence of sodium hydroxide and phase transfer catalysts (e.g., benzyltriethylammonium chloride).
- The reaction is refluxed in mixed solvents (toluene/water) for 3.5 hours to afford 2-(4-hydroxyphenoxy)-4,6-disubstituted pyrimidines with satisfactory yields (~86%).
Hydrolysis and Crystallization
- After reaction, the mixture is worked up by acidification, extraction, and crystallization from ethanol/water mixtures to isolate pure pyrimidin-4-ol derivatives.
-
- The hydroxylated pyrimidines can be further alkylated or esterified to obtain various derivatives.
| Reaction Step | Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Nucleophilic substitution | NaOH, benzyltriethylammonium chloride, toluene/water, reflux 3.5 h | ~86.5 | 2-(4-Hydroxyphenoxy)-4,6-disubstituted pyrimidine |
| Esterification with chloroacetates | K2CO3, acetonitrile, reflux 7 h | ~81.2 | 4-(4,6-Disubstitutedpyrimidin-2-yloxy)phenoxy acetates |
This route highlights the use of phase transfer catalysis and base-promoted substitution to introduce phenolic and alkyl substituents on the pyrimidine ring.
Comparative Analysis of Preparation Methods
| Feature | Patent WO2011101740A1 Method | Literature (Molecules, 2010) Method |
|---|---|---|
| Starting Material | Sodium 2-thiobarbiturate | Hydroquinone and 2-methylsulfonyl-4,6-dimethoxypyrimidine |
| Key Reaction Type | Alkylation with propyl iodide, nitration, chlorination | Nucleophilic aromatic substitution with phenols |
| Catalysts | Phase transfer catalyst (tetrabutylammonium bromide) | Phase transfer catalyst (benzyltriethylammonium chloride) |
| Solvents | Methanol/water, toluene | Toluene/water, acetonitrile |
| Temperature | 20-35°C for alkylation; 30-35°C for nitration | Reflux (70-80°C) |
| Reaction Time | 24 hours alkylation | 3.5 hours substitution; 7 hours esterification |
| Yield | 65.7% (alkylation step) | 81-86% (substitution and esterification) |
| Purity | >90% by HPLC | Not explicitly stated, crystallized products |
| Industrial Viability | High, scalable with controlled pH and purification | Suitable for laboratory synthesis |
Key Research Findings and Notes
The alkylation of thiobarbituric acid derivatives under phase transfer catalysis is effective for introducing the propyl group at the pyrimidine ring, providing good yields and purity suitable for scale-up.
Nitration and chlorination steps are critical for further functionalization and must be controlled carefully to avoid overreaction or degradation.
Phase transfer catalysts significantly enhance reaction rates and yields by facilitating the transfer of ionic species between aqueous and organic phases.
Purification by slurry formation, filtration, and washing with water and organic solvents ensures high purity of intermediates.
Hydroxylation at position 4 can be achieved by nucleophilic substitution or hydrolysis of methoxy or chloro substituents, depending on the synthetic route.
Summary Table of Preparation Methods
| Step No. | Method Description | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation of sodium 2-thiobarbiturate | Propyl iodide, NaOH, tetrabutylammonium bromide, MeOH/H2O, 30-35°C, 24 h | 65.7 | 90.96 | Phase transfer catalysis essential |
| 2 | Nitration of alkylated intermediate | Fuming nitric acid, acetic acid, 30-35°C, 1 h | Not specified | 99.02 | Controlled temperature critical |
| 3 | Chlorination and extraction | Chlorinating agent, toluene, silica gel purification | Not specified | Not specified | Purification by extraction and filtration |
| 4 | Nucleophilic substitution with hydroquinone | NaOH, benzyltriethylammonium chloride, toluene/water, reflux 3.5 h | ~86 | Not stated | Suitable for phenoxy substitution |
| 5 | Esterification of hydroxylated pyrimidine | K2CO3, acetonitrile, reflux 7 h | ~81 | Not stated | Produces phenoxy acetates |
Q & A
Q. What are the key considerations for synthesizing 6-(4-Propylphenyl)pyrimidin-4-ol with high purity?
Methodological Answer:
- Reaction Optimization : Use reflux conditions (e.g., xylene as a solvent) and catalysts like palladium or copper to enhance cyclization efficiency. Reaction times may vary (25–30 hours) depending on substituents .
- Purification : Post-reaction, separate organic layers using NaOH washes, dry with anhydrous Na₂SO₄, and employ recrystallization (e.g., methanol) to achieve >95% purity. Silica-gel column chromatography (EtOAc/n-pentane) is recommended for derivatives .
- Yield Improvement : Monitor stoichiometric ratios (e.g., 1:1.4 for chloranil) to minimize byproducts .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protection : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods or glove boxes during volatile steps .
- Waste Management : Segregate hazardous waste (e.g., halogenated solvents) and collaborate with certified disposal agencies to comply with environmental regulations .
- Emergency Measures : Follow H303+H313+H333 (oral/skin/inhalation hazards) and P264+P280 (post-exposure washing protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) and X-ray crystallography data to confirm substituent positions. For example, compare NOESY correlations for spatial arrangement of the propylphenyl group .
- Reference Standards : Use databases like NIST Chemistry WebBook to benchmark IR and MS spectra, ensuring alignment with known pyrimidin-ol derivatives .
- Dynamic Analysis : Perform variable-temperature NMR to assess conformational flexibility, which may explain discrepancies in peak splitting .
Q. What strategies optimize this compound’s reactivity for derivatization in medicinal chemistry?
Methodological Answer:
- Functional Group Activation : Protect the hydroxyl group (e.g., silylation) to direct electrophilic substitution at the pyrimidine C2/C5 positions. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl modifications .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement at the C4 position. For example, replace hydroxyl with amines under Mitsunobu conditions .
- Kinetic Studies : Monitor reaction progress via HPLC to identify optimal pH and temperature ranges for specific derivatization pathways .
Q. How can researchers address inconsistencies in biological activity data across studies?
Methodological Answer:
- Purity Verification : Use HPLC-UV/ELSD to confirm compound integrity (>98%) and rule out impurities as confounding factors .
- Assay Standardization : Normalize cell-based assays (e.g., MIC for antimicrobial studies) using reference strains and controlled incubation conditions (e.g., 37°C, 5% CO₂) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Data Analysis and Experimental Design
Q. What analytical techniques are most effective for assessing the purity of this compound?
Methodological Answer:
- Chromatography : Employ reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) and UV detection at 254 nm. Retention times should match certified standards .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms; a sharp melting point (~200–220°C) indicates high crystallinity .
- Elemental Analysis : Verify C, H, N content (e.g., C17H18N2O) with ≤0.3% deviation from theoretical values .
Q. How should researchers design experiments to compare synthetic routes for scalability?
Methodological Answer:
- Batch Optimization : Test small-scale reactions (1–10 mmol) under varying conditions (solvent, catalyst loading). Scale successful protocols to 100 mmol, monitoring exotherms and stirring efficiency .
- Green Metrics : Calculate E-factors (kg waste/kg product) and atom economy to prioritize eco-friendly routes. For example, solvent-free cyclization may reduce waste .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
